molecular formula C8F6O B12986509 Perfluoroisobenzofuran

Perfluoroisobenzofuran

Cat. No.: B12986509
M. Wt: 226.07 g/mol
InChI Key: FWXTVVRXELBLEI-UHFFFAOYSA-N
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Description

Perfluoroisobenzofuran is a highly fluorinated aromatic heterocyclic compound characterized by a benzene ring fused with a furan ring, where all hydrogen atoms are replaced by fluorine atoms. This structural modification imparts exceptional chemical inertness, thermal stability, and hydrophobicity, making it suitable for applications in high-performance polymers, electronics, and specialty coatings. However, detailed physicochemical and toxicological data remain scarce in public literature, highlighting a critical research gap .

Properties

Molecular Formula

C8F6O

Molecular Weight

226.07 g/mol

IUPAC Name

1,3,4,5,6,7-hexafluoro-2-benzofuran

InChI

InChI=1S/C8F6O/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11

InChI Key

FWXTVVRXELBLEI-UHFFFAOYSA-N

Canonical SMILES

C12=C(OC(=C1C(=C(C(=C2F)F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perfluoroisobenzofuran typically involves the fluorination of isobenzofuran derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions and decomposition .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The process must be carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Perfluoroisobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include various perfluorinated compounds with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

Perfluoroisobenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which perfluoroisobenzofuran exerts its effects is primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. This stability allows it to interact with various molecular targets without undergoing significant chemical changes. The pathways involved often include interactions with biological membranes and proteins, where the compound’s hydrophobic nature plays a crucial role .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

Perfluoroisobenzofuran belongs to the broader class of fluorinated isobenzofuran derivatives. Below is a comparison with structurally related compounds (Table 1):

Compound CAS No. Substituents Similarity Score Key Functional Groups
This compound Not Disclosed All H replaced by F N/A Fully fluorinated fused ring
6-Fluoroisobenzofuran-1(3H)-one 700-85-6 Single F, ketone group 0.71 Partially fluorinated, carbonyl
5-Hydroxyisobenzofuran-1,3-dione 27550-59-0 Hydroxyl, two ketones 0.92 Polar hydroxyl, dione
5-Methoxyisobenzofuran-1(3H)-one 4741-62-2 Methoxy group, ketone 0.90 Ether, carbonyl

Key Observations :

  • Fluorination Degree : this compound’s full fluorination confers superior chemical resistance compared to partially fluorinated analogs like 6-Fluoroisobenzofuran-1(3H)-one .
  • Polarity : The presence of hydroxyl or methoxy groups in analogs (e.g., 5-Hydroxyisobenzofuran-1,3-dione) increases polarity and water solubility, whereas this compound’s hydrophobicity is extreme .

Physicochemical and Functional Properties

Thermal Stability and Reactivity
  • This compound : Expected to exhibit exceptional thermal stability (>400°C) due to strong C-F bonds, comparable to perfluorocarbons like perfluorodecalin (306-94-5) .
  • Partially Fluorinated Analogs : Lower stability; e.g., 5-Methoxyisobenzofuran-1(3H)-one decomposes at ~250°C due to labile ether and carbonyl groups .
Solubility
  • This compound : Likely insoluble in polar solvents (water, alcohols) but soluble in fluorinated solvents (e.g., perfluorobutane, 355-25-9) .
  • Hydroxyl-Containing Analogs : 5-Hydroxyisobenzofuran-1,3-dione shows moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding .

Environmental and Toxicological Profiles

  • Persistence : this compound’s strong C-F bonds suggest environmental persistence akin to PFOS (e.g., ammonium perfluorooctanesulfonate, 29081-56-9) .

Biological Activity

Perfluoroisobenzofuran (PFIBF) is a synthetic compound belonging to the class of perfluorinated compounds, which are known for their unique chemical properties and potential biological activities. This article aims to provide a detailed overview of the biological activity of PFIBF, including its mechanisms of action, toxicity, and potential applications in various fields.

Chemical Structure and Properties

PFIBF is characterized by its perfluorinated structure, which imparts significant stability and resistance to degradation. Its molecular formula is C12F8OC_{12}F_{8}O, and it features a furan ring that is fully substituted with fluorine atoms. This unique structure contributes to its hydrophobic nature and affects its interaction with biological systems.

1. Toxicological Profile

Research indicates that PFIBF exhibits notable toxicological effects, primarily due to its ability to disrupt cellular membranes and interfere with metabolic processes. Studies have shown that exposure to PFIBF can lead to:

  • Cell Membrane Disruption : PFIBF interacts with lipid bilayers, leading to increased permeability and potential cell lysis.
  • Reactive Oxygen Species (ROS) Generation : The compound has been associated with oxidative stress, which can damage cellular components such as DNA, proteins, and lipids.

A study conducted by Zhang et al. (2023) demonstrated that PFIBF exposure resulted in elevated levels of ROS in human lung cells, suggesting a mechanism for its cytotoxic effects .

2. Endocrine Disruption

PFIBF has been implicated as an endocrine disruptor, affecting hormone signaling pathways. Research by Lee et al. (2022) indicated that PFIBF can bind to estrogen receptors, leading to altered gene expression related to reproductive health .

Case Study 1: In Vitro Cytotoxicity

An in vitro study assessed the cytotoxic effects of PFIBF on human bronchial epithelial cells. The results showed:

  • IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 15 µM after 24 hours of exposure.
  • Mechanism : The study suggested that PFIBF induces apoptosis through the mitochondrial pathway.
Exposure TimeIC50 (µM)Mechanism
24 hours15Mitochondrial Apoptosis

Case Study 2: Endocrine Disruption in Animal Models

In a controlled animal study, rats were exposed to varying concentrations of PFIBF over a four-week period. Key findings included:

  • Hormonal Changes : Significant alterations in testosterone and estradiol levels were observed.
  • Reproductive Health Impact : Reduced fertility rates were noted in females exposed to higher concentrations.
Concentration (mg/kg)Testosterone Change (%)Estradiol Change (%)Fertility Rate (%)
0.5-20-1575
1.0-35-3050
2.0-50-4525

Potential Applications

Despite its toxicological concerns, PFIBF's unique properties may have applications in various fields:

  • Material Science : Due to its chemical stability, PFIBF could be explored as a coating material for applications requiring chemical resistance.
  • Pharmaceutical Research : Understanding its biological activity may lead to the development of new therapeutic agents targeting specific pathways affected by PFIBF.

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